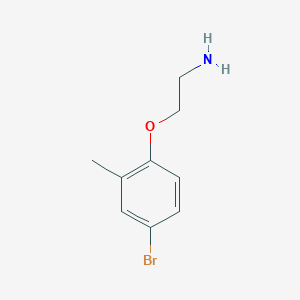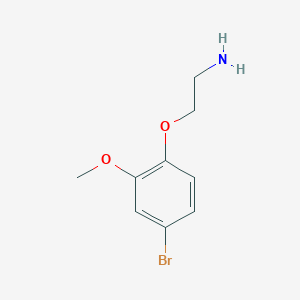![molecular formula C13H18N2 B3174251 2-Benzyl-2,5-diazabicyclo[2.2.2]octane CAS No. 952480-27-2](/img/structure/B3174251.png)
2-Benzyl-2,5-diazabicyclo[2.2.2]octane
Overview
Description
2-Benzyl-2,5-diazabicyclo[2.2.2]octane is a bicyclic organic compound known for its unique structure and versatile applications. It is a highly nucleophilic tertiary amine base, which makes it a valuable catalyst and reagent in various organic synthesis processes .
Mechanism of Action
Target of Action
2-Benzyl-2,5-diazabicyclo[2.2.2]octane, a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), is primarily used as a reagent in organic synthesis . It functions as a nucleophile as well as a base , making it a versatile organocatalyst for a wide array of molecules, including carbocyclic and heterocyclic compounds .
Mode of Action
The compound interacts with its targets by functioning as a nucleophile and a base . As a nucleophile, it donates an electron pair to an electrophile to form a chemical bond. As a base, it accepts a proton (H+) from an acid. These interactions result in various organic transformations, including the protection and deprotection of functional groups, the formation of carbon-carbon bonds, and the synthesis of functional groups like isothiocyanate, amide, and ester .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions . A unique fungal P450 enzyme, CtdY, has been shown to catalyze the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form a pentacyclic ring .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Benzyl-2,5-diazabicyclo[22Its use as a reagent in organic synthesis suggests that it is reactive and manageable
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in organic synthesis. It facilitates the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . In a specific example, it was shown to be involved in the biosynthesis of 21R-citrinadin A, a pentacyclic compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst . .
Biochemical Analysis
Biochemical Properties
2-Benzyl-2,5-diazabicyclo[2.2.2]octane plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it acts as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s nucleophilicity is attributed to its unhindered amine centers, which promote a variety of coupling reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a catalyst in organic synthesis, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form adducts with hydrogen peroxide and sulfur dioxide further highlights its role in cellular processes . These interactions can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, it forms a crystalline 2:1 adduct with hydrogen peroxide, which can influence various biochemical pathways . Additionally, its role as a nucleophilic catalyst in organic synthesis highlights its ability to promote coupling reactions and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the air, leading to changes in its physical state . Over time, it may degrade or form adducts with other molecules, impacting its long-term effects on cellular function . Studies have shown that the compound’s stability is influenced by its storage conditions, with exposure to air and moisture leading to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst in biochemical reactions without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, impacting overall cellular function and metabolism . Studies have shown that the compound’s effects are dose-dependent, with higher doses leading to increased toxicity and adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. For instance, it interacts with fungal P450 enzymes, catalyzing the cleavage of amide bonds and promoting decarboxylation steps in metabolic pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hygroscopic nature allows it to be readily absorbed and distributed within cells . Additionally, its ability to form adducts with other molecules can impact its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound’s interactions with enzymes and proteins can direct it to specific compartments or organelles within the cell . These interactions can impact its activity and function, influencing overall cellular processes and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane typically involves the reaction of benzylamine with 1,4-diazabicyclo[2.2.2]octane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs zeolitic catalysts to promote the thermal reactions of compounds like ethanolamine. The process involves the conversion of ethanolamine to the desired bicyclic structure, releasing ammonia and water as by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,5-diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-2,5-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving enzyme catalysis.
Medicine: It is explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but lacks the benzyl group.
Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.
Uniqueness: 2-Benzyl-2,5-diazabicyclo[2.2.2]octane is unique due to its benzyl group, which enhances its nucleophilicity and makes it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSYAXRUSXEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246637 | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-27-2 | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)







